4-(1H-Tetrazol-5-YL)phenol
Overview
Description
“4-(1H-Tetrazol-5-YL)phenol” is a chemical compound with the molecular formula C7H6N4O . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) .
Synthesis Analysis
The synthesis of “4-(1H-Tetrazol-5-YL)phenol” involves various methods. For instance, it has been synthesized via in situ nitration from 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol and 2-(1H-tetrazol-5-yl)phenol precursors as well as nitrate salts as nitration reagents . Another method involves the conversion of phenothiazine into a nitrile by reacting it with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide .
Molecular Structure Analysis
The molecular structure of “4-(1H-Tetrazol-5-YL)phenol” is characterized by a tetrazole ring attached to a phenol group . The molecular weight of the compound is 162.15 g/mol .
Chemical Reactions Analysis
“4-(1H-Tetrazol-5-YL)phenol” has been used in various chemical reactions. For instance, it has been used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) . It has also been used in the synthesis of new complexes via in situ nitration .
Physical And Chemical Properties Analysis
“4-(1H-Tetrazol-5-YL)phenol” has a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 74.7 Ų .
Scientific Research Applications
Synthesis and Structural Characterization
- Solvent-thermal Synthesis : 4-(2H-tetrazol-5-yl)phenol hydrate was synthesized using solvent-thermal methods. It exhibits a monoclinic space group and is characterized by 1H NMR, IR, elemental analysis, and X-ray diffraction. This compound shows significant intermolecular hydrogen bonds and π-π interaction in its crystal structure (Yao Ru-fu, 2009).
Chemical Properties and Synthesis Variants
- Tetrazole Derivatives Synthesis : A derivative of 4-(1H-Tetrazol-5-YL)phenol, 3-4-fluorine-(1 H-tetrazole-5-yl) phenol, was synthesized with a yield of 80%, presenting as white needle crystals. This derivative was characterized by NMR, illustrating the versatility and reactivity of the core tetrazole structure (Wen Yong-hong, 2012).
Biological and Pharmaceutical Applications
- Antimicrobial Activities : Tetrazole derivatives, including 4-(1H-Tetrazol-5-YL)phenol compounds, have shown promising antimicrobial actions against Gram-positive and Gram-negative bacteria, although they were ineffective against certain fungi. This suggests their potential use in antimicrobial drug development (M. Nessim, Safaa I. Elewa, M. G. Mohamed, 2018).
Material Science and Sensory Applications
- Fluorescent Sensing : A novel 3D metal-organic framework containing 4-(1H-tetrazol-5-yl)phenol has been developed, exhibiting excellent luminescence and stability. It acts as a dual functional sensor for detecting nitroaromatic explosives and Fe3+ ions in aqueous phases. This material could have applications in environmental and biological sensing (Xuan Luo, Xiao Zhang, Yu-Lai Duan, Xiaolin Wang, Jiaming Zhao, 2017).
Computational Studies and Molecular Docking
- **Molecular Dockingand Quantum Chemical Calculations**: Computational studies on variants of 4-(1H-Tetrazol-5-YL)phenol, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, have been conducted. These studies include molecular docking, which helps predict interactions with biological molecules, and quantum chemical calculations to understand the molecular properties suitable for metal ion coordination. Such research is valuable in drug design and material science (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Advanced Material Synthesis
- Complexes Construction : New complexes based on 4-(1H-tetrazol-5-yl)phenol have been synthesized, showing diverse structures and properties. These include nickel, zinc, and cadmium salts complexes, characterized by various analytical methods. Such complexes are of interest in materials science, particularly in developing new materials with unique magnetic, fluorescence, and UV-Vis properties (Fei Xie, Ceng-Ceng Du, Jun-Liang Dong, Jia-Qiang Du, Ying-Zhi Han, Duo-Zhi Wang, 2018).
Safety And Hazards
The safety data sheet for a similar compound, 4-(Tetrazol-5-yl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMNYWFHZFXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419945, DTXSID50901154 | |
Record name | 5-(4-Hydroxyphenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_229 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Tetrazol-5-YL)phenol | |
CAS RN |
51517-88-5 | |
Record name | 5-(4-Hydroxyphenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.